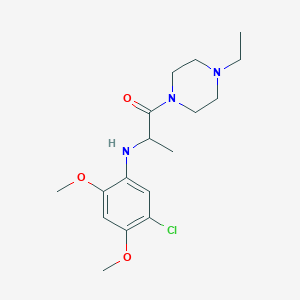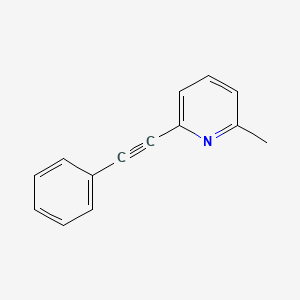
2-甲基-6-(苯乙炔基)吡啶
描述
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a research drug that was one of the first compounds found to act as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5 . It is used to treat Alzheimer’s disease (AD) and is a highly selective, non-competitive mGluR 5 metabotropic glutamate receptor antagonist .
Molecular Structure Analysis
The molecular formula of MPEP is C14H11N . The molecular weight is 193.249 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
MPEP has been used to investigate whether 3,4 (±) methylenedioxymethamphetamine (MDMA) could influence self-renewal via the mGlu5 receptor in mouse embryonic stem cells (mESCs) .科学研究应用
Neuropharmacology: mGlu5 Receptor Modulation
MPEP is widely recognized for its role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). It has been used in the development of mass spectrometry binding assays to quantify the binding at the mGlu5 allosteric site. This methodology is crucial for understanding the pharmacological properties of compounds targeting mGlu5 and has implications for the treatment of neurological disorders .
Photovoltaic Research: Organic Solar Cells
In the field of photovoltaic research, MPEP-based organic materials have been investigated for their potential use in solar cells. The compound’s π-conjugated molecular structure makes it suitable for absorbing sunlight and converting it into electrical energy. Studies have focused on the correlation between the structure of MPEP derivatives and their electronic properties, which are fundamental for the efficiency of organic solar cells .
Drug Discovery: Binding Kinetics Analysis
The binding kinetics of MPEP to its target receptors can be analyzed using mass spectrometry, providing a label-free alternative to traditional radioligand or fluorescence binding assays. This approach offers a more physiologically relevant condition for drug discovery projects, aiding in the careful consideration of drug-receptor interactions .
Material Science: Electronic Property Analysis
MPEP and its derivatives are used in material science to analyze electronic properties relevant to optoelectronic devices. The control of HOMO and LUMO energy levels in these compounds is essential for applications such as low band-gap materials in organic electronics .
Medical Research: Antidepressant and Anxiolytic Effects
MPEP has shown promise in preclinical studies for its antidepressant and anxiolytic effects. Its interaction with mGlu5 receptors suggests potential applications in developing treatments for mood disorders .
Addiction Studies: Morphine Withdrawal Effects
Research has indicated that MPEP can reduce the effects of morphine withdrawal, making it a compound of interest in addiction studies. Its ability to modulate neurotransmitter systems may contribute to the development of therapies for substance abuse .
Safety and Environmental Impact: Alternative to Radioligand Assays
The development of mass spectrometry binding assays using MPEP provides a safer and environmentally friendly alternative to radioligand assays. This reduces the need for radioactive materials, addressing safety precautions, special lab requirements, and waste disposal concerns .
Chemical Physics: Ligand-Target Interaction Studies
MPEP’s role in chemical physics involves the study of ligand-target interactions, which is critical for drug design. The compound’s selective antagonism of mGluR5 allows for the exploration of receptor dynamics and the development of targeted therapies .
作用机制
未来方向
MPEP has been shown to produce neuroprotective effects following acute brain injury in animal studies . It was also shown to produce antidepressant and anxiolytic effects in animals, and to reduce the effects of morphine withdrawal . The main significance of MPEP has been as a lead compound to develop more potent and selective mGluR5 antagonists such as MTEP . Research using MPEP itself continues, and recently it was shown to reduce self-administration of nicotine, cocaine, ketamine, and heroin in animals .
属性
IUPAC Name |
2-methyl-6-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKHUASLBMWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042564 | |
| Record name | 6-methyl-2-(phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(phenylethynyl)pyridine | |
CAS RN |
96206-92-7 | |
| Record name | MPEP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96206-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MPEP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096206927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methyl-2-(phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VC0YVI27Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



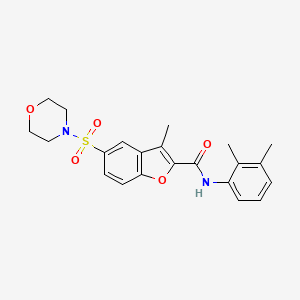

![N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1228921.png)
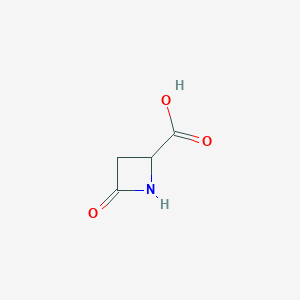

![8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)
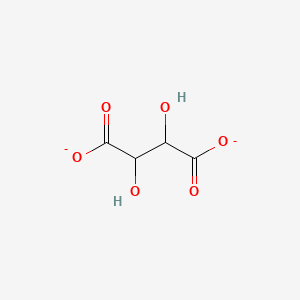
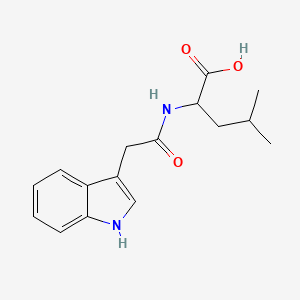
![1-[[4-(4-Methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea](/img/structure/B1228927.png)
![5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B1228932.png)
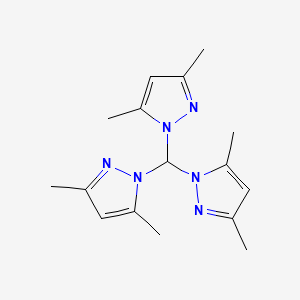
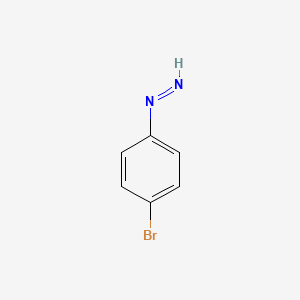
![N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1228935.png)
